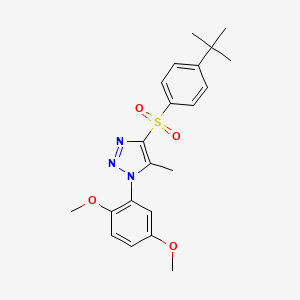
SPA70
Descripción general
Descripción
SPA70 es un antagonista potente y selectivo del receptor de pregnano X humano (hPXR). Este receptor juega un papel crucial en la regulación de la expresión de enzimas y transportadores de metabolización de fármacos. Al inhibir hPXR, this compound modula la respuesta celular a varios compuestos, incluidos fármacos y toxinas ambientales .
Aplicaciones Científicas De Investigación
Las aplicaciones de SPA70 se extienden a través de múltiples campos científicos:
Química: Los investigadores estudian this compound para comprender sus interacciones con las enzimas y los receptores de metabolización de fármacos. Sirve como una herramienta valiosa para investigar las vías del metabolismo de fármacos.
Biología: El impacto de this compound en las respuestas celulares, la expresión génica y los transportadores de fármacos lo hace relevante en los estudios biológicos. Ayuda a dilucidar el papel de hPXR en la salud y la enfermedad.
Medicina: Aunque no se utiliza directamente como agente terapéutico, this compound informa el desarrollo de fármacos al revelar posibles interacciones con hPXR. Ayuda a predecir las interacciones fármaco-fármaco y a optimizar los perfiles de seguridad de los fármacos.
Industria: Las empresas farmacéuticas consideran this compound durante el descubrimiento de fármacos y la evaluación preclínica. Sus efectos sobre el metabolismo de fármacos influyen en la eficacia y la seguridad de los fármacos.
Métodos De Preparación
La ruta sintética de SPA70 involucra la síntesis química. Aunque los detalles específicos no están ampliamente disponibles, generalmente se prepara a través de reacciones orgánicas. Los investigadores han desarrollado métodos eficientes para sintetizar this compound en el laboratorio. Los métodos de producción industrial pueden variar, pero probablemente siguen principios similares, optimizando el rendimiento y la pureza.
Análisis De Reacciones Químicas
SPA70 experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones no están explícitamente documentados. Los investigadores han explorado su reactividad en el contexto del metabolismo de fármacos e interacciones fármaco-fármaco. Los principales productos formados a partir de estas reacciones dependen de la vía de reacción específica y de los grupos funcionales involucrados.
Mecanismo De Acción
SPA70 ejerce sus efectos antagonizando hPXR. Cuando hPXR se activa, regula la expresión de las enzimas del citocromo P450 y los transportadores involucrados en el metabolismo de fármacos. Al inhibir hPXR, this compound altera la respuesta celular a los xenobióticos, lo que puede afectar la eficacia y la toxicidad de los fármacos. Los objetivos moleculares y las vías influenciadas por this compound siguen siendo un área activa de investigación.
Comparación Con Compuestos Similares
Si bien SPA70 es único debido a su selectividad para hPXR, otros compuestos también interactúan con este receptor. Algunos ejemplos notables incluyen rifampicina (un inductor de hPXR) y ketoconazol (un inhibidor). A diferencia de this compound, estos compuestos tienen efectos más amplios sobre el metabolismo de los fármacos y pueden afectar a múltiples receptores.
Propiedades
IUPAC Name |
4-(4-tert-butylphenyl)sulfonyl-1-(2,5-dimethoxyphenyl)-5-methyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-14-20(29(25,26)17-10-7-15(8-11-17)21(2,3)4)22-23-24(14)18-13-16(27-5)9-12-19(18)28-6/h7-13H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOPHIFJQXHPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is SPA70 and what is its mechanism of action?
A1: this compound, chemically known as 4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole, is a potent and selective antagonist of the human pregnane X receptor (PXR) [, ]. PXR is a nuclear receptor involved in regulating drug metabolism and detoxification processes in the liver. This compound binds to the ligand-binding domain of PXR, preventing the recruitment of coactivators and subsequent activation of target gene expression []. This antagonistic activity makes this compound a valuable tool for studying PXR function and its role in drug metabolism.
Q2: How does this compound affect paclitaxel resistance in non-small cell lung cancer (NSCLC)?
A2: Research suggests that this compound might help reverse paclitaxel resistance in NSCLC when used in combination with paclitaxel []. The combination was found to synergistically inhibit cancer cell growth, migration, and invasion in both paclitaxel-sensitive and paclitaxel-resistant cell lines. Mechanistically, this compound and paclitaxel co-treatment disrupts the interaction between PXR and the ABCB1 gene promoter, leading to reduced expression of P-glycoprotein (P-gp), a drug efflux pump often implicated in drug resistance []. Additionally, the combination enhances the interaction between PXR and the Tip60 protein, impacting α-tubulin acetylation and ultimately leading to cell cycle arrest and cell death [].
Q3: Can this compound be modified to create agonists or other types of PXR modulators?
A3: Interestingly, attempts to modify the structure of this compound to create agonists or other types of modulators have yielded diverse results []. Slight structural alterations to the this compound scaffold led to the development of analogs exhibiting various activities, including agonistic, dual inverse agonistic/antagonistic, and partial agonistic/antagonistic activities []. This suggests a complex structure-activity relationship for this compound and its interaction with PXR.
Q4: Has this compound been used to develop other therapeutic strategies?
A4: Research on this compound has also led to the development of SJPYT-195, a molecule designed to induce PXR degradation []. While initially intended as a PROTAC (proteolysis targeting chimera) for PXR, SJPYT-195 was found to act as a molecular glue degrader of GSPT1, a translation termination factor []. Intriguingly, GSPT1 degradation indirectly led to a reduction in PXR protein levels []. This finding highlights the potential of using this compound as a starting point for developing degraders of other therapeutic targets.
Q5: Are there limitations to using this compound as a research tool?
A5: One important consideration when using this compound is its species specificity. While this compound is a potent antagonist of human PXR, it does not activate mouse PXR []. This highlights the importance of using appropriate model systems when studying PXR function and underscores the complexities of interspecies differences in drug metabolism.
Q6: Are there any available resources for researchers interested in using this compound?
A6: Researchers interested in studying this compound and its effects on PXR can utilize several resources. Commercially available this compound can be purchased from chemical suppliers. Additionally, several reporter cell lines have been developed to study the activity of PXR and other nuclear receptors, including FXR, LXRs, CAR, and RORγ []. These cell lines can be used to assess the selectivity and potency of this compound and its analogs in a controlled laboratory setting [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline](/img/structure/B2554064.png)
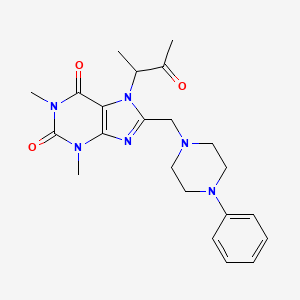
![N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2554066.png)
![1-(2-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2554067.png)
![6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine](/img/structure/B2554070.png)
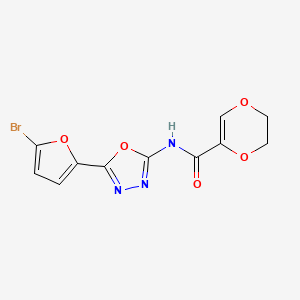
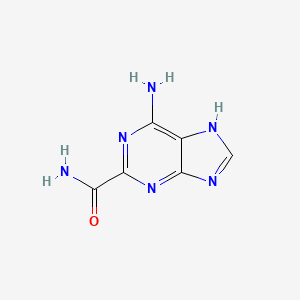
![N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2554078.png)
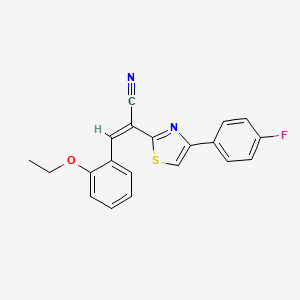
![2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2554082.png)
![N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2554084.png)
![N-(butan-2-yl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2554085.png)
![6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2554086.png)

